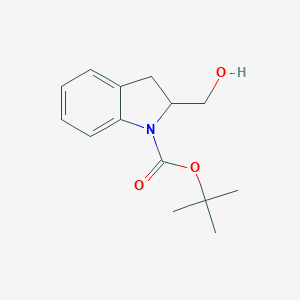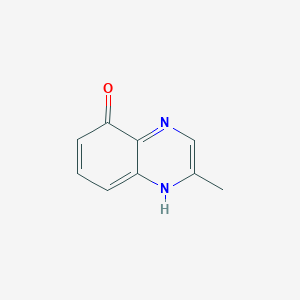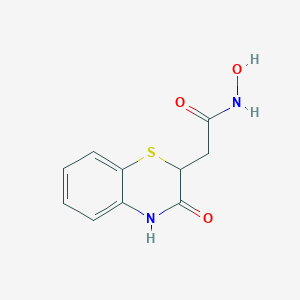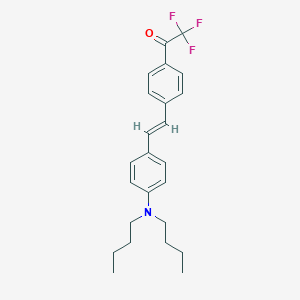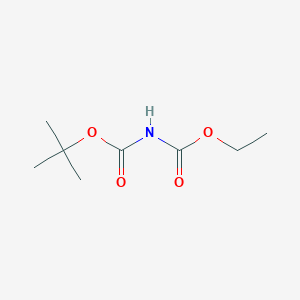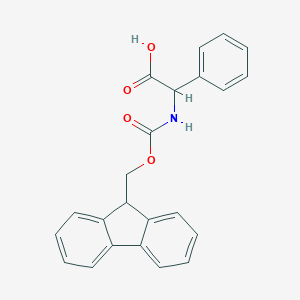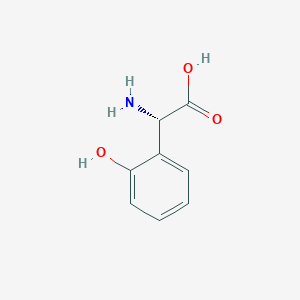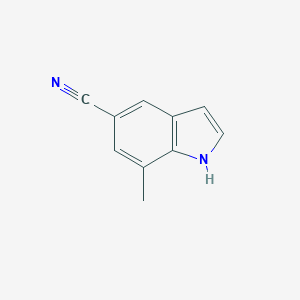
7-metil-1H-indol-5-carbonitrilo
Descripción general
Descripción
7-methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
7-methyl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
7-Methyl-1H-indole-5-carbonitrile, like other indole derivatives, has been found to interact with multiple receptors These interactions are crucial in developing new useful derivatives The compound’s role in biochemical reactions is largely dependent on these interactions
Cellular Effects
Indole derivatives, including 7-methyl-1H-indole-5-carbonitrile, have been shown to influence various types of cells and cellular processes . They can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 7-methyl-1H-indole-5-carbonitrile can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Métodos De Preparación
The synthesis of 7-methyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-established procedure for constructing indole rings . This method typically involves the reaction of a nitroarene with a formamide derivative under reductive conditions to yield the indole core. The specific conditions and reagents used can vary, but common reagents include palladium catalysts and hydrogen gas .
Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Mecanismo De Acción
The mechanism of action of 7-methyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets can vary depending on the derivative and its modifications .
Comparación Con Compuestos Similares
7-methyl-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-fluoroindole: Used in medicinal chemistry for its antiviral properties.
The uniqueness of 7-methyl-1H-indole-5-carbonitrile lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
7-methyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZQMOCKZZEQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


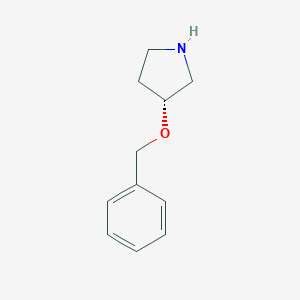
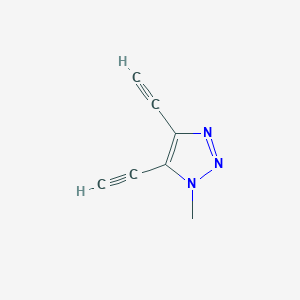
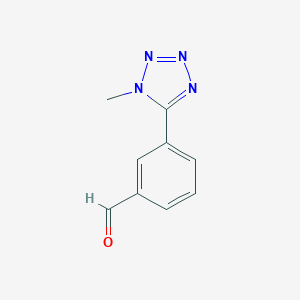
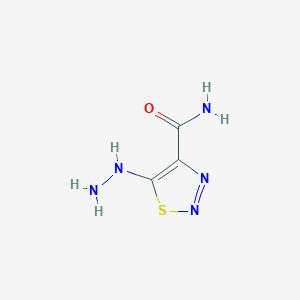
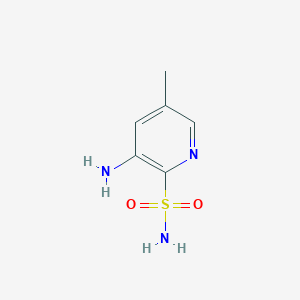
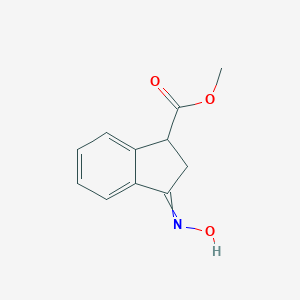
![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
